molecular formula C22H22BrNO4S B3049081 Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- CAS No. 192767-23-0

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-

Cat. No.: B3049081
CAS No.: 192767-23-0
M. Wt: 476.4 g/mol
InChI Key: YYLDNQJUMNGLLQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- is a chemical compound with the molecular formula C22H22BrNO4S and a molecular weight of 476.385 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-bis(4-methoxybenzyl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in the proliferation of cancer cells that rely on this enzyme for survival .

Comparison with Similar Compounds

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- can be compared with other similar compounds such as:

The uniqueness of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- (CAS Number: 329939-43-7) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, specifically its role as an enzyme inhibitor and its applications in cancer treatment and antimicrobial research.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₄H₁₄BrN₁O₃S
Molecular Weight356.235 g/mol
Density1.478 g/cm³
Boiling Point481.4 °C
Flash Point244.9 °C

The primary mechanism of action for benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in various cancer types. The compound acts as a competitive inhibitor, binding to the active site of CA IX and thereby inhibiting its catalytic function. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells reliant on this enzyme for survival .

Anticancer Activity

Research has indicated that benzenesulfonamide derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit CA IX, which is crucial for maintaining pH homeostasis in tumor microenvironments. The inhibition of this enzyme was shown to decrease the viability of cancer cells in vitro, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

In addition to its anticancer effects, benzenesulfonamide compounds have been investigated for their antimicrobial properties. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, making these compounds effective against various bacterial strains. Preliminary studies have shown that derivatives of benzenesulfonamide can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

  • Inhibition of Carbonic Anhydrase IX : A study conducted on isolated cancer cell lines demonstrated that treatment with benzenesulfonamide resulted in a dose-dependent decrease in CA IX activity, correlating with reduced cell proliferation rates.
  • Effects on Perfusion Pressure : Another investigation utilized an isolated rat heart model to assess the impact of benzenesulfonamide on coronary resistance and perfusion pressure. Results indicated that certain derivatives led to a significant reduction in both parameters, suggesting cardiovascular implications that warrant further exploration .

Properties

IUPAC Name

4-bromo-N,N-bis[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO4S/c1-27-20-9-3-17(4-10-20)15-24(16-18-5-11-21(28-2)12-6-18)29(25,26)22-13-7-19(23)8-14-22/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDNQJUMNGLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648837
Record name 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192767-23-0
Record name 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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